2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one
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Overview
Description
2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which include a fused indole and benzene ring system. It has been studied for its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary target of 2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one is Atg4B , a cysteine protease . Atg4B plays a crucial role in the autophagy process, which is a cellular degradation pathway that is essential for survival, differentiation, development, and homeostasis .
Mode of Action
This compound inhibits Atg4B via a structure-based virtual screening and a novel AlphaScreen assay . The compound interacts with Atg4B, inhibiting its protease activity and thereby disrupting the autophagy process .
Biochemical Pathways
The inhibition of Atg4B by this compound affects the autophagy pathway . Autophagy is a catabolic process that degrades cellular components through the lysosomal machinery. It serves as a critical adaptive mechanism that recycles energy and cellular components to maintain homeostasis and function during metabolic stress .
Result of Action
The inhibition of Atg4B by this compound disrupts the autophagy process . This disruption can have various molecular and cellular effects, depending on the context. For instance, it might lead to the accumulation of damaged proteins and organelles, which can affect cell viability .
Biochemical Analysis
Biochemical Properties
2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one interacts with the enzyme Atg4B . Atg4B is a cysteine protease that plays a crucial role in the autophagy process. The interaction between this compound and Atg4B inhibits the activity of the enzyme, thereby influencing the autophagy process .
Cellular Effects
The inhibition of Atg4B by this compound can have significant effects on cellular processes. Autophagy is a critical process for maintaining cellular homeostasis, and disruption of this process can lead to various cellular abnormalities .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the enzyme Atg4B . This binding inhibits the activity of Atg4B, thereby disrupting the autophagy process .
Temporal Effects in Laboratory Settings
The effects of this compound on Atg4B and the autophagy process have been observed in laboratory settings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of indole derivatives and cyclization agents such as polyphosphoric acid or Lewis acids. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted indoles, which can be further utilized in the synthesis of complex molecules .
Scientific Research Applications
2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is explored as a potential therapeutic agent in drug discovery and development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,3,4,5-Tetrahydrobenzo[cd]indoles: These compounds share a similar core structure but differ in the position and type of substituents.
Pyrrolo[4,3,2-de]quinolin-2(1H)-ones: These compounds have a similar fused ring system but with different heteroatoms and functional groups.
Uniqueness
2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one is unique due to its specific structural configuration and its ability to interact with BET proteins selectively. This selectivity makes it a valuable compound in the development of targeted therapies for various diseases .
Properties
IUPAC Name |
2a,3,4,5-tetrahydro-1H-benzo[cd]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-11-8-5-1-3-7-4-2-6-9(12-11)10(7)8/h2,4,6,8H,1,3,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJMOQUKRGIGLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(C1)C=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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